Andarine

概要

説明

準備方法

合成経路と反応条件

アンドリンの合成は、市販されている出発物質から始めて、いくつかの段階を伴います。重要な段階には、コア構造の形成、続いて目的の特性を得るための官能基の修飾が含まれます。合成経路は通常、次の段階を伴います。

コア構造の形成: アンドリンのコア構造は、一連の縮合と環化反応によって合成されます。

官能基の修飾: 次に、コア構造は、アセトアミド基やニトロ基などのさまざまな官能基を導入することで修飾され、男性ホルモン受容体に対する結合親和性と選択性を高めます。

工業的製造方法

アンドリンの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化するために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。 連続フロー化学や自動合成などの高度な技術を使用して、効率とスケーラビリティを向上させることができます .

化学反応の分析

反応の種類

アンドリンは、次のようなさまざまな化学反応を起こします。

酸化: アンドリンは、対応する酸化物を形成するために酸化される可能性があります。

還元: 還元反応は、ニトロ基をアミンに変換できます。

置換: 置換反応は、分子に異なる官能基を導入できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムや水素ガスなどの還元剤が使用されます。

置換: アルキルハライドやアシルクロリドなどの試薬が、塩基性または酸性条件下で使用されます。

主要な生成物

これらの反応から形成される主要な生成物には、官能基が修飾されたアンドリンのさまざまな誘導体があり、異なる生物活性と特性を示す可能性があります .

科学研究への応用

科学的研究の応用

Muscle Wasting

Andarine has been investigated for its efficacy in preventing and treating muscle wasting conditions, such as cachexia associated with chronic illnesses. Research indicates that this compound can significantly increase lean body mass and muscle strength without the adverse effects typically seen with anabolic steroids.

- Case Study : In a study involving castrated male rats, administration of this compound resulted in a notable increase in muscle weight compared to untreated controls, demonstrating its potential for muscle preservation during conditions that lead to atrophy .

Osteoporosis

The potential of this compound as a treatment for osteoporosis is significant due to its ability to enhance bone density. Studies suggest that this compound may stimulate bone formation and inhibit bone resorption.

- Research Findings : Preclinical trials have shown that this compound treatment leads to increased bone mineral density in animal models, suggesting its utility in combating osteoporosis .

Benign Prostatic Hypertrophy (BPH)

This compound's selective action on androgen receptors makes it a candidate for treating benign prostatic hypertrophy. It may alleviate symptoms associated with prostate enlargement by reducing prostate weight without the side effects linked to conventional antiandrogens.

- Clinical Insights : In male rat models, this compound reduced prostate weight significantly while promoting muscle growth, indicating its dual benefits in managing BPH symptoms and enhancing physical performance .

Pancreatic Cancer

Emerging research highlights the potential role of this compound in cancer therapy, particularly pancreatic cancer. Studies have suggested that this compound may inhibit cancer cell growth through mechanisms involving cell cycle arrest.

- Study Results : A recent investigation demonstrated that this compound repressed pancreatic cancer cell proliferation by inducing cell cycle arrest at the G0/G1 phase. The study also noted downregulation of specific genes associated with tumor growth .

Safety and Regulatory Status

Despite its promising applications, the safety profile of this compound remains a concern. Clinical trials have reported adverse effects, including visual disturbances, leading to the discontinuation of some studies. Moreover, the World Anti-Doping Agency has banned SARMs like this compound due to their potential for misuse in sports .

Comparative Data Table

| Application | Mechanism of Action | Research Findings | Clinical Status |

|---|---|---|---|

| Muscle Wasting | Selective androgen receptor activation | Increased lean body mass in animal studies | Phase I trials halted |

| Osteoporosis | Stimulates bone formation | Enhanced bone density in preclinical models | Not approved |

| Benign Prostatic Hypertrophy | Reduces prostate weight | Significant reduction in prostate size in rats | Not approved |

| Pancreatic Cancer | Induces cell cycle arrest | Repressed cancer cell growth | Preclinical studies ongoing |

作用機序

アンドリンは、筋肉と骨の組織の男性ホルモン受容体に選択的に結合することで効果を発揮します。この結合は男性ホルモン受容体を活性化し、タンパク質合成の増加と筋肉の成長につながります。アンドリンは骨芽細胞も刺激し、骨密度と強度を促進します。 従来のアナボリックステロイドとは異なり、アンドリンは前立腺などの他の組織には有意な影響を与えないため、副作用のリスクが軽減されます .

類似化合物の比較

アンドリンは、オスタリン(MK-2866)やカルダリン(GW501516)などの他のSARMと比較されることがよくあります。

オスタリン(MK-2866): オスタリンは、筋肉の成長と骨密度を促進するという点でアンドリンに似ています。

カルダリン(GW501516): SARMではありませんが、カルダリンは脂肪燃焼特性のためにアンドリンと比較されることがよくあります。

アンドリンは、副作用を最小限に抑えながら筋肉と骨の組織を選択的に標的とする独自の能力により、科学研究と潜在的な治療用途において貴重な化合物となっています。

類似化合物との比較

Andarine is often compared with other SARMs, such as ostarine (MK-2866) and cardarine (GW501516):

Ostarine (MK-2866): Ostarine is similar to this compound in promoting muscle growth and bone density.

Cardarine (GW501516): Although not a SARM, cardarine is often compared with this compound for its fat-burning properties.

This compound’s unique ability to selectively target muscle and bone tissues while minimizing side effects makes it a valuable compound in scientific research and potential therapeutic applications.

生物活性

Andarine, also known as S4, is a selective androgen receptor modulator (SARM) that has garnered attention for its potential therapeutic applications, particularly in muscle-related conditions. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various tissues, and relevant case studies.

This compound functions as a partial agonist of the androgen receptor (AR), selectively activating certain androgenic pathways while minimizing unwanted side effects commonly associated with traditional anabolic steroids. This selectivity is crucial for its potential use in treating conditions like muscle wasting and osteoporosis.

Key Biological Activities

-

Muscle Growth and Preservation

- This compound has been shown to promote muscle growth effectively. In preclinical studies, it demonstrated greater anabolic activity compared to testosterone propionate in castrated rats, maintaining muscle mass while preventing muscle wasting .

- A study indicated that this compound could maintain levator ani muscle weight in intact male rats while significantly reducing prostate weight, suggesting its ability to selectively promote muscle anabolism without the typical androgenic side effects .

- Bone Health

- Anti-Cancer Potential

Comparative Efficacy

| Compound | Anabolic Activity | Prostate Weight Effect | Bone Density Effect | Cancer Inhibition |

|---|---|---|---|---|

| This compound (S4) | High | Significant reduction | Increased | Yes |

| Testosterone Propionate | Moderate | Moderate reduction | Moderate | No |

Case Studies and Clinical Trials

This compound has undergone several clinical trials aimed at assessing its safety and efficacy. Notably:

- Phase 1 Trials (2003) : These trials involved healthy volunteers and assessed the pharmacokinetics of this compound. Results indicated promising anabolic effects but were marred by reports of visual disturbances leading to the discontinuation of further trials .

- Preclinical Studies : Animal studies have consistently demonstrated that this compound can prevent muscle wasting more effectively than testosterone while having less impact on prostate size .

Adverse Effects and Risks

Despite its potential benefits, the use of this compound is not without risks. Reports suggest possible adverse effects on liver function, cardiovascular health, and vision . Furthermore, due to its experimental status, the long-term health impacts remain largely unknown.

特性

IUPAC Name |

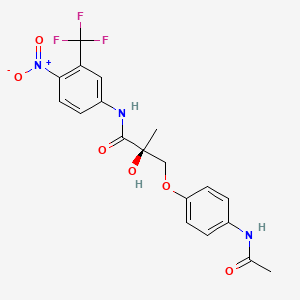

(2S)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O6/c1-11(26)23-12-3-6-14(7-4-12)31-10-18(2,28)17(27)24-13-5-8-16(25(29)30)15(9-13)19(20,21)22/h3-9,28H,10H2,1-2H3,(H,23,26)(H,24,27)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXVTLGIDOACBJ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OCC(C)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)OC[C@@](C)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193187 | |

| Record name | Andarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401900-40-1 | |

| Record name | Andarine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401900-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Andarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401900401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Andarine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07423 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Andarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 401900-40-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANDARINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UT2HAH49H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。